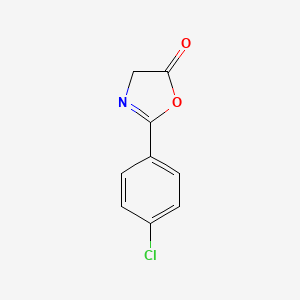

5(4H)-Oxazolone, 2-(4-chlorophenyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

- Le cycle oxazolone se compose d'un cycle à cinq chaînons contenant un atome d'oxygène et un atome d'azote.

- Ce composé peut présenter des activités biologiques intéressantes en raison de ses caractéristiques structurales.

5(4H)-Oxazolone, 2-(4-chlorophényl)-: est un composé hétérocyclique avec un cycle oxazolone contenant un groupe phényle substitué par un chlore.

Méthodes De Préparation

- La synthèse de 5(4H)-Oxazolone, 2-(4-chlorophényl)- implique plusieurs étapes:

Estérification: Commencer par l'acide 4-chlorobenzoïque et l'estérifier avec du méthanol.

Hydrazination: Convertir l'intermédiaire ester en hydrazide correspondant.

Formation de sel et cyclisation: Cycliser l'hydrazide pour former le 5-(4-chlorophényl)-1,3,4-thiadiazole-2-thiol.

Formation de chlorure de sulfonyle: Convertir l'intermédiaire thiol en chlorure de sulfonyle.

Attaque nucléophile: Faire réagir le chlorure de sulfonyle avec des amines pour obtenir les sulfonamides correspondantes.

- Les méthodes de production industrielle peuvent impliquer des modifications de ces étapes pour la scalabilité et l'efficacité.

Analyse Des Réactions Chimiques

- Les réactifs courants comprennent les oxydants, les réducteurs et les nucléophiles.

- Les principaux produits dépendent des conditions de réaction et des substituants.

5(4H)-Oxazolone, 2-(4-chlorophényl)-: peut subir diverses réactions:

Applications de la recherche scientifique

Chimie: Enquêter sur sa réactivité, sa stabilité et son potentiel en tant que bloc de construction pour d'autres composés.

Biologie: Explorer ses interactions avec les macromolécules biologiques (enzymes, récepteurs).

Médecine: Évaluer ses propriétés pharmacologiques (antivirales, antibactériennes, etc.).

Industrie: Envisager des applications en science des matériaux ou en agrochimie.

Mécanisme d'action

- Le mécanisme d'action exact de 5(4H)-Oxazolone, 2-(4-chlorophényl)- dépendrait de sa cible biologique spécifique.

- Il peut interagir avec les enzymes, les récepteurs ou les voies cellulaires.

Applications De Recherche Scientifique

Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.

Biology: Explore its interactions with biological macromolecules (enzymes, receptors).

Medicine: Assess its pharmacological properties (antiviral, antibacterial, etc.).

Industry: Consider applications in materials science or agrochemicals.

Mécanisme D'action

- The exact mechanism of action for 5(4H)-Oxazolone, 2-(4-chlorophenyl)- would depend on its specific biological target.

- It may interact with enzymes, receptors, or cellular pathways.

Comparaison Avec Des Composés Similaires

Composés similaires: Autres 1,3,4-thiadiazoles, tels que ceux présentés à la Figure 1 de la recherche.

Unicité: Mettre en évidence les caractéristiques ou propriétés distinctives de ce composé.

N'oubliez pas que ces informations sont basées sur les recherches disponibles, et d'autres études peuvent révéler des informations supplémentaires

Propriétés

IUPAC Name |

2-(4-chlorophenyl)-4H-1,3-oxazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c10-7-3-1-6(2-4-7)9-11-5-8(12)13-9/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMUVAOXAHGUJGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)OC(=N1)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60473751 |

Source

|

| Record name | 5(4H)-Oxazolone, 2-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22887-53-2 |

Source

|

| Record name | 5(4H)-Oxazolone, 2-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Piperidin-3-ylmethyl)sulfanyl]pyrimidine](/img/structure/B12094291.png)